Butirosin B sulfate

Description

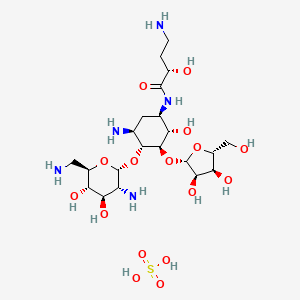

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53448-69-4 |

|---|---|

Molecular Formula |

C21H43N5O16S |

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1 |

InChI Key |

DCBQXUQGFKXMKS-KMFTYAMCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interaction

Inhibition of Bacterial Protein Synthesis

Butirosin (B1197908) B sulfate (B86663) is a potent inhibitor of bacterial protein synthesis. ontosight.aiontosight.aismolecule.comontosight.ai Like other aminoglycosides, it exerts its bactericidal action by binding to the bacterial ribosome, leading to a cascade of events that disrupt the normal translation process. ontosight.aiontosight.aimcmaster.ca This interference ultimately results in the production of non-functional or truncated proteins, which is lethal to the bacterial cell. ontosight.airesearchgate.net The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin enhances its activity and provides a defense against certain bacterial resistance mechanisms. researchgate.net

Ribosomal Binding Site Analysis

The efficacy of Butirosin B sulfate as an antibiotic is intrinsically linked to its precise binding to the bacterial ribosome.

The primary target of this compound within the bacterial cell is the 30S ribosomal subunit. ontosight.aiontosight.aimcmaster.ca This subunit plays a crucial role in the initiation and fidelity of protein synthesis. diva-portal.org By binding to the 30S subunit, this compound stabilizes a conformation that is prone to errors, thereby disrupting the accurate decoding of the genetic message encoded in the mRNA. mcmaster.caconicet.gov.ar This interaction is a hallmark of the aminoglycoside class of antibiotics. asm.org

Within the 30S subunit, this compound specifically interacts with the 16S ribosomal RNA (rRNA). smolecule.commcmaster.ca This RNA molecule is a core component of the small ribosomal subunit and is directly involved in the decoding process. diva-portal.org The binding of butirosin to the 16S rRNA, particularly at a highly conserved region known as the A-site, is critical for its antibacterial activity. researchgate.netresearchgate.netembopress.org The unique AHBA side chain of butirosin enhances its binding affinity to the A-site by forming hydrogen bonds with key nucleotides.

The decoding A-site (aminoacyl-tRNA site) of the 16S rRNA is the specific location where the ribosome decodes the mRNA codons and selects the corresponding aminoacyl-tRNA. researchgate.netdiva-portal.org this compound binds to this site, causing a conformational change that mimics the state of the ribosome when a correct (cognate) tRNA is bound. conicet.gov.ar This induced fit disrupts the ribosome's ability to discriminate between correct and incorrect tRNAs, leading to errors in protein synthesis. embopress.orgnih.gov The binding of aminoglycosides like butirosin to the A-site involves interactions with universally conserved nucleotides, such as A1492 and A1493 in E. coli. oup.com

Impact on Translational Fidelity

A major consequence of this compound's interaction with the ribosome is a significant decrease in the fidelity of protein synthesis.

By binding to the A-site of the 16S rRNA, this compound induces the misreading of the mRNA template. ontosight.aimcmaster.ca This means that the ribosome incorporates incorrect amino acids into the growing polypeptide chain. ontosight.airesearchgate.net The accumulation of these mistranslated, non-functional proteins disrupts cellular processes and ultimately leads to bacterial cell death. researchgate.netasm.org This misreading effect is a key component of the bactericidal action of aminoglycosides. conicet.gov.ar

Disruption of Protein Translation Process

This compound functions by inhibiting bacterial protein synthesis. ontosight.aiontosight.ai This inhibition is achieved by binding to the 30S ribosomal subunit, a crucial component of the bacterial ribosome. mcmaster.ca This binding interferes with the fidelity of the translation process, causing the misreading of the messenger RNA (mRNA) template. mcmaster.capatsnap.com As a result, incorrect amino acids are incorporated into the growing polypeptide chain, leading to the production of non-functional or defective proteins that disrupt essential cellular processes. patsnap.com This disruption leaves the bacterium unable to synthesize proteins that are vital for its growth and survival. mcmaster.ca The inhibitory effect of aminoglycosides like butirosin can be bacteriostatic, primarily by inhibiting the translocation step of elongation, and can become bactericidal when combined with the effects of decoding errors. diva-portal.org

Biophysical Aspects of Target Binding

The interaction between this compound and its ribosomal target is governed by specific biophysical principles, including electrostatic forces and precise structural recognition.

A key factor driving the high-affinity binding of butirosin to ribosomal RNA (rRNA) is the presence of strong electrostatic interactions. acs.org The butirosin molecule is polycationic, possessing multiple positively charged ammonium (B1175870) groups at physiological pH. These charged groups form favorable electrostatic interactions with the negatively charged phosphate (B84403) groups of the rRNA sugar-phosphate backbone. acs.org The correlation between these electrostatic interaction energies and the experimentally determined binding free energies underscores the critical role of this force in the binding mechanism. acs.org

The specific structure of Butirosin B is crucial for its inhibitory activity. The molecule is composed of several rings and side chains that each contribute to its binding affinity and efficacy.

Sugar Moieties: The β-D-ribofuranosyl group (distinguishing Butirosin B from Butirosin A) and the neosamine C ring are vital for target binding. These sugar moieties participate in hydrogen bonding with the rRNA, while the neosamine ring helps to stabilize the binding through electrostatic interactions.

(S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain: This unique side chain enhances the affinity of butirosin for the ribosome by forming hydrogen bonds with conserved nucleotides, such as A1408 and G1491, within the 16S rRNA decoding A-site.

Interaction with A1408: The nucleotide at position 1408 in the 16S rRNA is a major determinant for aminoglycoside specificity. In prokaryotic ribosomes, this position is an adenosine (B11128) (A), which is critical for high-affinity binding. embopress.org Eukaryotic ribosomes have a guanosine (B1672433) (G) at this position, which reduces the binding affinity and contributes to the selective toxicity of aminoglycosides for bacteria. embopress.org

Table 1: Key Structural Components of Butirosin B and Their Function

| Structural Component | Function in Ribosomal Binding |

|---|---|

| β-D-ribofuranosyl Group | Contributes to hydrogen bonding with rRNA. |

| Neosamine C Ring | Stabilizes binding via electrostatic interactions. |

Methodological Approaches for Mechanism Elucidation

The detailed mechanism of action of this compound has been elucidated through various experimental techniques that probe its interaction with the ribosome.

Ribosomal binding assays are fundamental in validating the activity of butirosin. These assays directly measure the affinity of the antibiotic for its target. A common approach is a fluorescence-based displacement assay. researchgate.net In this method, a fluorescently labeled aminoglycoside probe, such as fluorescein-neomycin, is first bound to a synthetic RNA construct that mimics the ribosomal A-site. researchgate.net The addition of butirosin competes for the binding site, displacing the fluorescent probe and causing a measurable change in fluorescence. researchgate.net This allows for the determination of relative binding affinities. researchgate.net Thermal denaturation studies can also be employed to assess the stability of the aminoglycoside-rRNA complex. ebi.ac.uk

To quantify the inhibitory effect of butirosin on protein synthesis, in vitro translation inhibition assays are widely used. acs.orgnih.gov These cell-free systems utilize bacterial S30 extracts, which contain all the necessary components for translation (ribosomes, tRNAs, enzymes). acs.org A reporter mRNA, such as one encoding for luciferase, is added to the system. acs.org In the absence of an inhibitor, this mRNA is translated, and the resulting luciferase produces a luminescent signal. When butirosin is introduced, it inhibits translation, leading to a dose-dependent decrease in luminescence, which can be measured to determine inhibitory concentrations (e.g., IC₅₀ values). acs.org These assays can be performed with engineered ribosomes to further dissect the structural basis of inhibition. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Amikacin (B45834) |

| Arbekacin (B1665167) |

| Butirosin |

| Butirosin A |

| This compound |

| Gentamicin (B1671437) |

| Isepamicin (B1207981) |

| Kanamycin (B1662678) A |

| Neomycin |

| Neomycin B |

Biosynthetic Pathways and Enzymatic Catalysis of Butirosin B Sulfate

Genetic Basis of Butirosin (B1197908) Biosynthesis

The genetic blueprint for butirosin production is housed within a large, contiguous set of genes in the producing organism, Bacillus circulans.

The butirosin biosynthetic gene cluster (btr) from Bacillus circulans has been identified and characterized as a significant genetic locus required for the antibiotic's production. nih.gov This cluster spans approximately 24 kilobases (kb) of DNA and contains more than 15 open reading frames (ORFs) that encode the enzymes and proteins necessary for butirosin assembly. nih.gov Initial studies involving a gene-walking approach from the key gene, btrC, led to the discovery of the surrounding gene cluster. nih.gov Subsequent analysis extended the known sequence, identifying nine additional ORFs, designated btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, btrX, and orf1. nih.gov The genes within the btr cluster are responsible for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, the sugar moieties, and the unique (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain that characterizes butirosin. nih.govnih.gov

Table 1: Key Genes in the btr Cluster and Their Functions

| Gene | Encoded Protein/Enzyme | Proposed Function in Butirosin Biosynthesis |

|---|---|---|

| btrC | 2-deoxy-scyllo-inosose (B3429959) synthase | Catalyzes the formation of the aminocyclitol core precursor from glucose-6-phosphate. nih.govfrontiersin.org |

| btrS | L-glutamine: 2-deoxy-scyllo-inosose aminotransferase | Transfers an amino group to 2-deoxy-scyllo-inosose to form 2-deoxy-scyllo-inosamine. jst.go.jpnih.gov |

| btrM | Glycosyltransferase | Involved in attaching sugar moieties to the 2-DOS core. nih.govjst.go.jp |

| btrH | Acyl-carrier-protein:aminoglycoside acyltransferase | Transfers the AHBA side chain to the aminoglycoside intermediate. nih.govresearchgate.net |

| btrG | γ-glutamyl cyclotransferase | Removes a protective γ-glutamyl group from the AHBA side chain precursor. nih.govresearchgate.net |

The functions of several genes within the btr cluster have been elucidated through genomic analysis and functional studies, including gene disruption and heterologous expression. Gene disruption experiments have proven essential for confirming the role of specific btr genes. For instance, creating disruptants of btrB, btrC, btrD, and btrM resulted in a complete loss of antibiotic production, confirming their essentiality in the biosynthetic pathway. nih.gov

Heterologous expression has been a powerful tool for characterizing individual enzyme functions. The function of BtrS was confirmed by expressing the btrS gene in Escherichia coli. jst.go.jpnih.gov The recombinant BtrS enzyme was then shown to catalyze the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine, identifying it as an L-glutamine: 2-deoxy-scyllo-inosose aminotransferase. jst.go.jpnih.gov This was a pivotal finding, as it represented the first report of an aminotransferase gene responsible for 2-deoxystreptamine biosynthesis. nih.gov

Formation of the Aminocyclitol Core (2-Deoxystreptamine, 2-DOS)

The central scaffold of butirosin is the 2-deoxystreptamine (2-DOS) aminocyclitol ring. researchgate.net This core structure is derived from a primary metabolite, glucose-6-phosphate, through a series of enzymatic transformations. frontiersin.orgresearchgate.net

The biosynthesis of the 2-DOS core begins with glucose-6-phosphate (Glc6P), a common intermediate in central carbon metabolism. oup.comacs.org The pathway diverges from primary metabolism at this point, committing the six-carbon sugar to the production of the aminoglycoside scaffold. frontiersin.org This initial step is catalyzed by a key enzyme that transforms the sugar phosphate (B84403) into a cyclitol intermediate. oup.com

The first committed step in the 2-DOS pathway is the conversion of Glc6P to 2-deoxy-scyllo-inosose (DOI). frontiersin.orgoup.com This crucial carbocycle-forming reaction is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase, which is encoded by the btrC gene in Bacillus circulans. nih.govfrontiersin.org BtrC is a member of the 3-dehydroquinate synthase (DHQS) family and requires NAD+ as a cofactor for its multistep reaction. oup.com The enzyme was first identified and purified from the butirosin-producing B. circulans and its corresponding gene was subsequently cloned and overexpressed. nih.gov The BtrC-catalyzed reaction is an indispensable step for the formation of the core 2-deoxystreptamine scaffold. frontiersin.org

Table 2: Enzymatic Formation of 2-Deoxy-scyllo-inosose

| Substrate | Enzyme | Product | Cofactor |

|---|

Following the formation of the ketose intermediate 2-deoxy-scyllo-inosose, the next key step is an amination reaction. This reaction introduces the first amino group onto the cyclitol ring, forming 2-deoxy-scyllo-inosamine. jst.go.jpnih.gov In the butirosin pathway, this transamination is catalyzed by the enzyme BtrS, an L-glutamine: 2-deoxy-scyllo-inosose aminotransferase. jst.go.jpnih.gov BtrS utilizes L-glutamine as the amino donor to convert the keto group of 2-deoxy-scyllo-inosose into an amino group. jst.go.jpnih.govnih.gov The identification of BtrS and its specific function was a significant advancement in understanding the biosynthesis of 2-DOS-containing aminoglycosides. nih.gov A second amination at a different position, catalyzed by other enzymes, is required to complete the formation of the symmetrical 2-deoxystreptamine core. nih.gov

Oxidative Steps Catalyzed by Radical SAM Enzymes (e.g., BtrN)

The biosynthesis of butirosin involves a key oxidative step catalyzed by BtrN, an unusual member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. BtrN functions as a radical SAM dehydrogenase, responsible for the oxidation of a hydroxyl group through a radical-based mechanism. This enzyme specifically catalyzes the conversion of 2-deoxy-scyllo-inosamine (DOIA) into 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a crucial step in the formation of the 2-deoxystreptamine (DOS) core of butirosin.

The reaction mechanism is initiated by the reductive cleavage of SAM, which generates a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C-3 of DOIA, creating a substrate radical intermediate. This step is followed by the oxidation of the hydroxyl group at C-3. The process requires strictly anaerobic conditions and consumes an equimolar amount of SAM. Kinetic analyses have indicated that the reaction follows an Ordered Bi Ter mechanism, where SAM is the first substrate to bind to the enzyme, followed by DOIA.

Table 1: Characteristics of the BtrN-Catalyzed Reaction

| Feature | Description |

|---|---|

| Enzyme | BtrN |

| Enzyme Class | Radical SAM Dehydrogenase |

| Substrate(s) | 2-deoxy-scyllo-inosamine (DOIA), S-adenosylmethionine (SAM) |

| Product(s) | 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), 5'-deoxyadenosine, Methionine |

| Cofactor | S-adenosylmethionine (SAM) |

| Mechanism | Radical-based oxidation |

| Kinetic Model | Ordered Bi Ter |

Assembly of the (2S)-4-Amino-2-hydroxybutyrate (AHBA) Side Chain

The unique (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin, which confers resistance to several aminoglycoside-modifying enzymes, is assembled through a multi-step pathway involving a series of dedicated enzymes. The entire process begins with the precursor L-glutamate and proceeds via intermediates that are covalently tethered to an acyl carrier protein.

The biosynthesis of the AHBA side chain is an acyl carrier protein (ACP)-dependent pathway. elsevier.com BtrI is the specific ACP involved in this process, acting as a scaffold upon which the side chain is built and modified. elsevier.com The intermediates of the pathway are tethered to BtrI, which facilitates their sequential modification by the other biosynthetic enzymes. elsevier.com

BtrJ is an ATP-dependent ligase that plays a crucial role in the AHBA pathway. elsevier.com It catalyzes the γ-glutamylation of an ACP-tethered γ-aminobutyrate intermediate. elsevier.com This step is significant as it is believed to function as a form of protective group chemistry, a rare phenomenon in biosynthesis. elsevier.com The addition of the γ-glutamyl group prevents unwanted side reactions during the subsequent modification steps.

The next step in the pathway is a decarboxylation reaction catalyzed by BtrK. elsevier.com BtrK is a pyridoxal-5-phosphate (PLP)-dependent decarboxylase. researchgate.net This enzyme acts on the glutamyl moiety that is tethered to the ACP, BtrI, removing a carboxyl group. researchgate.net The crystal structure of BtrK has been solved, revealing a conserved folding pattern typical of type IV PLP-dependent enzymes, with the PLP cofactor covalently linked to a lysine residue in the active site. researchgate.net

A critical hydroxylation step is carried out by a two-component flavin-dependent monooxygenase system composed of BtrO and BtrV. elsevier.com These enzymes are responsible for introducing the hydroxyl group at the C-2 position of the butyrate precursor, a key feature of the final AHBA side chain. elsevier.com This type of enzymatic activity is essential for producing the final chemical structure of the side chain. mdpi.com

The final step in the assembly and attachment of the side chain is mediated by the acyltransferase BtrH. researchgate.netnih.gov BtrH catalyzes the transfer of the completed side chain from the acyl carrier protein BtrI to the parent aminoglycoside, ribostamycin (B1201364). researchgate.netnih.gov Notably, the moiety is transferred as a γ-glutamylated dipeptide. researchgate.netnih.gov A subsequent enzyme, BtrG, is then responsible for cleaving the protective γ-glutamyl group to yield the final butirosin molecule. researchgate.netnih.gov

Table 2: Enzymes in the AHBA Side Chain Assembly

| Enzyme | Class | Function | Substrate (Attached to BtrI) |

|---|---|---|---|

| BtrI | Acyl Carrier Protein (ACP) | Carries biosynthetic intermediates | - |

| BtrJ | ATP-dependent Ligase | γ-Glutamylation | γ-aminobutyrate |

| BtrK | PLP-dependent Decarboxylase | Decarboxylation | γ-glutamyl-γ-aminobutyrate |

| BtrO/BtrV | Flavin-dependent Monooxygenase | Hydroxylation | Decarboxylated intermediate |

| BtrH | Acyltransferase | Transfers AHBA to ribostamycin | γ-glutamyl-AHBA |

De-γ-glutamylation by BtrG (γ-Glutamyl Cyclotransferase)

The final step in the biosynthesis of butirosin B is catalyzed by the enzyme BtrG, a γ-L-glutamyl-butirosin B γ-glutamyl cyclotransferase. uniprot.orgcreative-enzymes.com This enzyme is responsible for removing a protective γ-glutamyl group from the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of the butirosin precursor. nih.gov The reaction proceeds through an uncommon γ-glutamyl cyclotransferase mechanism. nih.govresearchgate.net

BtrG cleaves the amide bond of the γ-L-glutamyl-butirosin B intermediate via transamidation, utilizing the α-amine of the terminal γ-L-glutamate of the side chain. uniprot.orgnih.gov This process releases the protective group as the cyclic compound 5-oxo-L-proline, yielding the final active butirosin B molecule. uniprot.orgcreative-enzymes.com This deprotection step is crucial for the antibiotic's activity. nih.gov

| Attribute | Description | Source |

|---|---|---|

| Enzyme Name | γ-L-glutamyl-butirosin B γ-glutamyl cyclotransferase (also Butirosin biosynthesis protein G) | uniprot.org |

| Gene | btrG | uniprot.org |

| EC Number | 4.3.2.6 | uniprot.orgnih.gov |

| Function | Catalyzes the final step in butirosin B biosynthesis. | uniprot.orgcreative-enzymes.com |

| Reaction | γ-L-glutamyl-butirosin B → butirosin B + 5-oxo-L-proline | uniprot.org |

| Mechanism | Cleaves a protective γ-glutamyl group via an uncommon γ-glutamyl cyclotransferase mechanism. | nih.gov |

Biosynthetic Precursors and Intermediates

The biosynthesis of butirosin B sulfate (B86663) is a complex process involving several key precursors and intermediates. The core structure is built upon 2-deoxystreptamine (DOS), a common moiety in many aminoglycoside antibiotics. nih.gov The biosynthesis of the unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain begins with L-glutamate. elsevier.com

The pathway proceeds through a series of defined steps:

Formation of the 2-Deoxystreptamine (DOS) Core : The biosynthesis of the central DOS ring starts from the precursor 2-deoxy-scyllo-inosose. nih.govnih.gov

Synthesis of Ribostamycin : The aminocyclitol neamine serves as an early precursor. nih.gov It undergoes O-ribosylation in a two-step process involving the enzymes BtrL and BtrP. BtrL first catalyzes the phosphoribosylation of neamine to form the intermediate 5''-phosphoribostamycin. BtrP then dephosphorylates this intermediate to generate ribostamycin, which is a crucial scaffold in the pathway. nih.gov

Synthesis and Transfer of the AHBA Side Chain : The AHBA side chain is synthesized from L-glutamate through intermediates that are tethered to an acyl carrier protein (ACP), BtrI. elsevier.com This AHBA moiety is first protected with a γ-glutamyl group. nih.gov The resulting γ-glutamylated dipeptide is then transferred from the ACP to the parent aminoglycoside, ribostamycin, by the acyltransferase BtrH. nih.govebi.ac.uk

Final Intermediate : The transfer of the protected side chain to ribostamycin results in the final intermediate, γ-L-glutamyl-butirosin B, which is the direct substrate for the BtrG enzyme. uniprot.orgnih.gov

| Molecule | Role | Description | Source |

|---|---|---|---|

| 2-deoxy-scyllo-inosose | Precursor | Starting molecule for the formation of the 2-deoxystreptamine (DOS) core. | nih.govnih.gov |

| L-glutamate | Precursor | Starting molecule for the synthesis of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. | elsevier.com |

| Neamine | Precursor | An early aminocyclitol that is ribosylated to form ribostamycin. | nih.gov |

| 5''-phosphoribostamycin | Intermediate | Formed by the phosphoribosylation of neamine; it is subsequently dephosphorylated. | nih.gov |

| Ribostamycin | Intermediate | A key aminoglycoside scaffold onto which the AHBA side chain is attached. | nih.govnih.gov |

| γ-L-glutamyl-butirosin B | Intermediate | The final, protected form of butirosin before the removal of the γ-glutamyl group by BtrG. | uniprot.orgnih.gov |

Comparative Biosynthetic Studies with Other Aminoglycosides

The biosynthetic pathway of butirosin shares common features with other 2-deoxystreptamine-containing aminoglycosides, such as neomycin, yet also possesses distinct characteristics. nih.gov Both butirosin and neomycin utilize neamine as a precursor and build upon a 2-deoxystreptamine core. nih.govwikipedia.org

However, a significant difference lies in the genetic organization of their biosynthetic pathways. While butirosin's structure is very similar to ribostamycin, differing only by the AHBA side chain, the organization of their respective biosynthetic gene clusters is completely different. researchgate.net The butirosin pathway is notable for the unique enzymatic machinery, including the BtrH/BtrG system, responsible for the synthesis, transfer, and deprotection of the AHBA side chain. nih.govresearchgate.net This side chain is a key structural feature that protects butirosin from several common resistance mechanisms found in bacteria. nih.gov

In contrast, the neomycin pathway involves different glycosyltransferases and tailoring enzymes to attach other sugar moieties to the core structure. wikipedia.org Studies suggest that the genes involved in the biosynthesis of neomycin-related compounds may represent a more fundamental and evolutionarily older metabolic pathway compared to those for other aminoglycoside families. nih.gov

Regulatory Elements in Biosynthesis

Research has established a clear relationship between the biosynthesis of butirosin and the process of sporulation in the producing organism, Bacillus circulans. asm.orgnih.gov Studies on Bacillus circulans NRRL B-3313 have shown that antibiotic production is closely linked to spore formation. asm.orgresearchgate.net Oligosporogenous mutants, which are deficient in their ability to form spores, were also found to be incapable of synthesizing butirosin. asm.orgresearchgate.net This observation strongly suggests that the regulatory pathways governing sporulation and antibiotic production are interconnected in this bacterium. asm.org

The link between butirosin biosynthesis and sporulation is further evidenced by changes in the levels of specific cellular metabolites. asm.orgnih.gov

Dipicolinic Acid : The cellular concentration of dipicolinic acid, a chemical compound that is a major component of bacterial endospores, was observed to increase in correlation with antibiotic productivity. asm.orgnih.gov

Poly-beta-hydroxybutyrate (PHB) : Conversely, the amount of poly-beta-hydroxybutyrate, an intracellular carbon and energy storage polymer, was found to decrease as antibiotic productivity changed. asm.orgnih.gov The oligosporogenous mutants that failed to produce butirosin also did not degrade their stores of PHB. asm.orgresearchgate.net

These findings suggest that the metabolic shifts required for sporulation, such as the synthesis of spore-specific components like dipicolinic acid and the mobilization of energy reserves like PHB, are tied to the activation of the butirosin biosynthetic pathway. asm.orgnih.gov

| Metabolite | Observed Trend with Increased Butirosin Production | Implication | Source |

|---|---|---|---|

| Dipicolinic Acid | Increased cellular content | Links antibiotic synthesis to a key biochemical marker of sporulation. | asm.orgnih.gov |

| Poly-beta-hydroxybutyrate (PHB) | Decreased cellular amount | Suggests energy stores are mobilized for use in sporulation and antibiotic biosynthesis. | asm.orgnih.gov |

Bacterial Resistance Mechanisms and Butirosin B Sulfate Specificity

Aminoglycoside-Modifying Enzymes (AMEs) and Butirosin (B1197908) B Sulfate (B86663)

The primary mechanism of acquired resistance to aminoglycosides is through the action of aminoglycoside-modifying enzymes (AMEs). asm.org These enzymes, often encoded on mobile genetic elements like plasmids, chemically alter the antibiotic, preventing it from binding to its ribosomal target. asm.orgasm.org AMEs are broadly categorized into three main classes: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). asm.org

A key structural feature of butirosin is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the 1-amino group of the 2-deoxystreptamine (B1221613) (2-DOS) ring. researchgate.netasm.org This AHBA moiety provides a natural defense against several AMEs. researchgate.netmdpi.com It sterically hinders the binding of many resistance enzymes, thereby protecting the antibiotic from inactivation and allowing it to retain its antibacterial activity against certain resistant strains. asm.org The presence of the AHBA group is a significant factor in butirosin's ability to evade some common resistance mechanisms that affect other aminoglycosides. nih.govasm.org This protective quality of the AHBA side chain has been a cornerstone for the development of semisynthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167), which incorporate this moiety to enhance their effectiveness against resistant pathogens. nih.govnisr.or.jp

Butirosin exhibits resistance to certain aminoglycoside acetyltransferases (AACs). The AHBA side chain can sterically block the action of enzymes like AAC(6')-Ii. However, its susceptibility to other AACs can vary. For instance, some butirosin-resistant organisms have been found to contain acetylating enzymes such as AAC(6')-I and AAC(6')-IV. nih.govnih.gov The development of butirosin analogs has shown that modifications to the butirosin structure can enhance resistance to specific AACs. nih.govnih.gov

The AHBA moiety in butirosin also confers protection against some aminoglycoside phosphotransferases (APHs). However, this resistance is not absolute. While butirosin is resistant to some APHs, it remains susceptible to others, such as APH(3')-II. nih.govnih.gov The development of butirosin analogs has demonstrated that it is possible to create derivatives with improved activity against organisms carrying specific phosphorylating enzymes. nih.govnih.gov

Despite the protective AHBA side chain, butirosin B sulfate is notably susceptible to inactivation by the aminoglycoside 3'-O-phosphotransferase type IIIa, or APH(3')-IIIa. nih.govnih.gov This enzyme, commonly found in gram-positive bacteria like enterococci and staphylococci, can phosphorylate butirosin, diminishing its ability to bind to the bacterial ribosome. asm.orgnih.gov

Crystal structure analysis of APH(3')-IIIa in complex with butirosin A reveals that the enzyme's flexible antibiotic-binding loop can accommodate the N1-substituted aminoglycoside. nih.govnih.gov This flexibility allows the enzyme to bind and inactivate butirosin, despite the presence of the bulky AHBA group. nih.gov This susceptibility highlights a significant limitation of butirosin's activity against pathogens expressing this particular resistance enzyme. nih.govnih.gov

Table 1: Interaction of this compound with Specific AMEs

| Enzyme Class | Specific Enzyme | Effect on this compound | Citation |

|---|---|---|---|

| Acetyltransferases (AACs) | AAC(6')-Ii | Resistant due to AHBA moiety | |

| AAC(6')-I, AAC(6')-IV | Susceptible | nih.govnih.gov | |

| Phosphotransferases (APHs) | APH(3')-II | Susceptible | nih.govnih.gov |

| APH(3')-IIIa | Susceptible; enzyme has flexible binding loop | nih.govnih.gov |

The butirosin-producing organism, Bacillus vitellinus, possesses a self-resistance mechanism involving a specific AME. jst.go.jptandfonline.com This bacterium produces butirosin 3'-phosphotransferase, an enzyme that catalyzes the phosphorylation of butirosin A and B at the 3'-hydroxyl group. jst.go.jptandfonline.comnii.ac.jp This modification inactivates the antibiotic, thereby protecting the producer organism from its own toxic product. nih.gov

The butirosin 3'-phosphotransferase from Bacillus vitellinus has been purified and characterized. jst.go.jptandfonline.com It requires Mg²⁺ for maximal activity and can phosphorylate a range of aminoglycoside antibiotics, including butirosins, neomycin, and kanamycins. jst.go.jptandfonline.com This enzyme is a key component of the self-resistance strategy in butirosin-producing bacteria. nih.gov

**Table 2: Characteristics of Butirosin 3'-Phosphotransferase from *Bacillus vitellinus***

| Property | Description | Citation |

|---|---|---|

| Function | Catalyzes the phosphorylation of butirosin A and B into their 3'-phosphate forms. | jst.go.jptandfonline.comnii.ac.jp |

| Organism | Bacillus vitellinus (a butirosin-producing bacterium) | jst.go.jptandfonline.com |

| Molecular Weight | Approximately 30,000 Da | jst.go.jptandfonline.com |

| Optimal pH | 6.7 - 8.8 | jst.go.jptandfonline.com |

| Cofactor | Requires Mg²⁺ for maximal activity; Co²⁺ can partially substitute. | jst.go.jptandfonline.com |

| Substrates | Butirosin A, Butirosin B, Xylostasin, Ribostamycin (B1201364), Neomycin, Paromomycin (B158545), Kanamycin (B1662678) A, Kanamycin B | jst.go.jptandfonline.com |

| Inhibitors | p-chloromercuribenzoate, Ag⁺, Hg²⁺ | jst.go.jptandfonline.com |

Ribosomal Alterations and Modifications

Beyond enzymatic modification of the antibiotic, another mechanism of resistance involves alterations to the bacterial ribosome, the target of aminoglycosides. news-medical.netelifesciences.org Aminoglycosides, including butirosin, function by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and inhibition of protein synthesis. mcmaster.ca

Mutations in the genes that encode ribosomal proteins or ribosomal RNA (rRNA) can alter the structure of the antibiotic's binding site. elifesciences.org These changes can reduce the binding affinity of the aminoglycoside, rendering the antibiotic less effective. While this is a known mechanism of resistance for aminoglycosides in general, specific studies detailing resistance to this compound through this mechanism are less common than those focusing on AMEs. However, research has shown that bacteria can modify their ribosomes in response to antibiotics, suggesting this as a potential resistance strategy against butirosin as well. news-medical.net For example, some bacteria exhibit resistance through mutations in ribosomal components that confer resistance to multiple classes of antibiotics. elifesciences.org Furthermore, bacteria can modify the chemical tags on ribosomal RNA, which may alter the ribosome's structure just enough to prevent an antibiotic from binding effectively. news-medical.net

Structural Mutations in Ribosomes

Bacterial resistance to aminoglycosides, including this compound, can arise from structural alterations in the ribosome, the primary target of these antibiotics. Aminoglycosides function by binding to the 30S ribosomal subunit, which interferes with protein synthesis by causing mRNA misreading. mcmaster.ca Mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can reduce the binding affinity of this compound, thereby rendering the antibiotic ineffective.

A primary site for these mutations is the 16S rRNA, a key component of the 30S subunit. Specific nucleotide changes within the A-site, the decoding center of the ribosome where aminoglycosides bind, are a common cause of resistance. For instance, mutations at specific positions can disrupt the critical contacts between the drug and the ribosomal target. While these mutations can confer resistance, they may also negatively impact ribosomal function, leading to a fitness cost for the bacterium. This cost can sometimes be offset by secondary, compensatory mutations elsewhere in the ribosomal structure. ut.ee In certain bacteria, such as mycobacteria, resistance to aminoglycosides is predominantly achieved through such mutations in ribosomal components, as they typically possess only one or two copies of the ribosomal RNA operons, making the acquisition of dominant resistance mutations more likely. frontiersin.org

Role of Ribosomal Methyltransferases (RMTases)

A significant and clinically widespread mechanism of resistance to this compound and other aminoglycosides is the enzymatic modification of the ribosomal target site by 16S ribosomal methyltransferases (RMTases). These enzymes are a class of aminoglycoside-modifying enzymes that add a methyl group to specific nucleotides within the 16S rRNA A-site. This methylation sterically hinders the binding of the aminoglycoside to the ribosome, leading to high-level resistance against a broad spectrum of these antibiotics.

The genes encoding RMTases are often located on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species and genera. This horizontal gene transfer is a major contributor to the dissemination of aminoglycoside resistance in clinical settings. The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, a unique structural feature of butirosin, provides a degree of protection against many common aminoglycoside-modifying enzymes; however, it does not prevent resistance mediated by RMTases. asm.orgresearchgate.net The modification of the ribosome by RMTases is a powerful resistance strategy that can render even advanced semisynthetic aminoglycosides ineffective.

Efflux Pumps and Reduced Permeability

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of structurally diverse compounds, including antibiotics like this compound, from the cell's interior. mdpi.comnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. Multidrug efflux pumps are major contributors to both intrinsic and acquired resistance in many pathogenic bacteria.

These pumps are generally categorized into several superfamilies, including:

The ATP-binding cassette (ABC) superfamily

The major facilitator superfamily (MFS)

The multidrug and toxic compound extrusion (MATE) family

The small multidrug resistance (SMR) family

The resistance-nodulation-division (RND) superfamily nih.gov

In Gram-negative bacteria, RND family pumps are particularly significant. They form complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane, enabling the direct expulsion of substrates from the cell. While specific pumps dedicated solely to this compound are not extensively characterized in pathogenic bacteria, it is understood that broad-spectrum aminoglycoside-extruding pumps, such as members of the RND family like SmeDEF, contribute to resistance. researchgate.net Furthermore, the butirosin-producing organism, Bacillus circulans, possesses a specific transporter gene, butB, which is believed to function as an efflux pump for self-protection. tandfonline.com Reduced permeability of the bacterial outer membrane can also act synergistically with efflux pumps, limiting the influx of the antibiotic and further decreasing its intracellular accumulation.

Genetic Determinants of Self-Resistance in Producer Strains

The organisms that naturally produce antibiotics, such as Bacillus circulans which synthesizes butirosin, must possess mechanisms to avoid suicide from their own toxic products. These self-resistance mechanisms are encoded by genes that are typically found within or adjacent to the antibiotic's biosynthetic gene cluster. mdpi.com This genetic linkage ensures that the resistance mechanism is co-regulated and co-inherited with the biosynthetic pathway.

In the case of Bacillus circulans, the butirosin biosynthetic gene cluster contains genes dedicated to self-resistance. tandfonline.com A key component of this defense is an aminoglycoside 3'-phosphotransferase (APH). The gene for this enzyme has been cloned and sequenced, revealing homology with APH genes found in other bacteria, which suggests a common evolutionary origin. portlandpress.com This phosphotransferase inactivates butirosin through phosphorylation. microbiologyresearch.org Interestingly, while the enzyme confers resistance to butirosin in vivo, it does not appear to modify the antibiotic extracellularly to a significant degree. Instead, it is thought to protect the cell by inactivating any butirosin that enters the cytoplasm. microbiologyresearch.org In addition to enzymatic modification, the producer strain also utilizes an efflux mechanism, mediated by the butB gene product, to export the antibiotic out of the cell. tandfonline.com

Methodological Studies on Resistance

Identifying the specific genetic mutations that lead to resistance to this compound is crucial for understanding resistance mechanisms and developing new therapeutic strategies. Several methodological approaches are employed for this purpose:

Comparative Genomics: This method involves sequencing the genomes of butirosin-resistant bacterial strains and comparing them to the genomes of susceptible strains of the same species. By identifying genetic differences, such as single nucleotide polymorphisms (SNPs) or insertions/deletions, that are consistently present in the resistant isolates, researchers can pinpoint candidate resistance genes. core.ac.uknih.gov

Analysis of Spontaneous Mutants: Researchers can isolate spontaneous mutants that have developed resistance to this compound by exposing a large population of susceptible bacteria to the antibiotic. The genomes of these resistant mutants are then sequenced to identify the mutations that have arisen. This approach is particularly useful for identifying novel resistance mechanisms. nih.gov

Transposon Mutagenesis: This technique uses mobile genetic elements called transposons to randomly insert into and disrupt genes within a bacterial genome. By creating a library of mutants with disruptions in different genes and then screening this library for clones that exhibit increased resistance to butirosin, the genes whose inactivation leads to resistance can be identified. csic.es

Cataloguing and Database Analysis: Large-scale sequencing projects have led to the creation of comprehensive databases and catalogues of mutations associated with antibiotic resistance. For example, the World Health Organization maintains a catalogue of mutations in Mycobacterium tuberculosis and their association with drug resistance. who.int Such resources can be used to interpret the genomic data of resistant strains and predict resistance phenotypes based on the presence of known resistance-conferring mutations.

A primary mechanism of resistance to aminoglycosides is their enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). Determining whether this compound is a substrate for these enzymes is essential for understanding its spectrum of activity and the ways in which bacteria can become resistant to it. The primary methods for this analysis include:

Enzymatic Assays: In vitro assays are conducted using purified AMEs and this compound as a potential substrate. These assays measure the rate of the enzymatic reaction, which can be phosphorylation, acetylation, or nucleotidylation. By comparing the modification of butirosin to that of other known aminoglycoside substrates, the efficiency of the enzyme against butirosin can be determined.

X-ray Crystallography: This powerful technique provides a three-dimensional structure of the AME in complex with this compound. These structural studies reveal the precise molecular interactions between the enzyme and the antibiotic, explaining how the enzyme recognizes its substrate and why certain structural features of the antibiotic, like the AHBA side chain, may hinder this recognition. For example, the crystal structure of APH(3')-IIIa in complex with butirosin A has shown that a flexible loop in the enzyme's active site allows it to accommodate the bulky AHBA side chain, explaining why this enzyme can inactivate butirosin while others cannot. asm.orgresearchgate.netosti.gov

Kinetic Studies: The determination of kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides quantitative data on the affinity of the AME for butirosin and the efficiency of the modification reaction. A high Km value, for instance, indicates a low affinity of the enzyme for the antibiotic, suggesting that the enzyme may not be an effective mechanism of resistance in a clinical context.

The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of butirosin sterically hinders the action of many AMEs. researchgate.net However, some enzymes, notably APH(3')-IIIa, possess a malleable active site that can accommodate this side chain, allowing them to phosphorylate and inactivate butirosin. asm.org Certain aminoglycoside acetyltransferases (AACs) have also been shown to modify butirosin. nih.gov

Structure Activity Relationships Sar and Semisynthetic Derivatization

Impact of the AHBA Side Chain on Biological Activity

The AHBA side chain, attached to the C-1 amino group of the 2-deoxystreptamine (B1221613) ring, is a distinguishing feature of butirosins and plays a pivotal role in their antibacterial potency, particularly against resistant organisms.

Contribution to Efficacy Against Resistant Strains

The primary mechanism by which the AHBA side chain contributes to the efficacy of butirosin (B1197908) B sulfate (B86663) against resistant bacterial strains is through steric hindrance of aminoglycoside-modifying enzymes (AMEs). These enzymes, such as aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs), are the main cause of clinical resistance to aminoglycoside antibiotics. They inactivate the antibiotics by adding acetyl or phosphate (B84403) groups to key hydroxyl or amino moieties, which prevents the drug from binding to its ribosomal target.

The bulky AHBA side chain physically blocks the access of these modifying enzymes to the vulnerable amino and hydroxyl groups on the aminoglycoside core. This protective shield prevents the enzymatic inactivation of butirosin, allowing it to maintain its antibacterial activity against strains that produce these resistance-conferring enzymes. For instance, butirosin exhibits activity against strains harboring APH(3')-II, an enzyme that inactivates many other aminoglycosides.

Influence on Interaction with Ribosomal Target

Aminoglycoside antibiotics, including butirosin B sulfate, exert their antibacterial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of non-functional proteins and ultimately bacterial cell death.

Design and Synthesis of this compound Analogs

The unique properties conferred by the AHBA side chain have spurred the development of semisynthetic butirosin analogs with improved antibacterial profiles. These efforts have largely focused on mutational biosynthesis and targeted chemical modifications.

Mutational Biosynthesis Approaches

Mutational biosynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to produce novel natural product analogs. This approach involves generating a mutant strain of a producing organism that is blocked in the biosynthesis of a specific precursor of the final molecule. This mutant is then fed with synthetic analogs of the blocked precursor, which are incorporated by the remaining active biosynthetic enzymes to yield a new derivative of the natural product.

In the case of butirosin, a neamine-negative mutant of the butirosin-producing organism, Bacillus circulans, has been utilized. nih.gov Neamine is a key intermediate in the butirosin biosynthetic pathway. By supplementing the fermentation medium of this mutant with various synthetic aminoglycoside precursors, researchers have been able to generate a range of novel butirosin analogs. nih.gov

Examples of Analogs (e.g., 3',4'-dideoxy-6'-N-methylbutirosins, 6'-N-methylbutirosins)

Through mutational biosynthesis, several promising this compound analogs have been created. For example, by feeding a neamine-negative mutant of B. circulans with 6'-N-methylneamine, researchers have synthesized 6'-N-methylbutirosins (NMBs). nih.gov These analogs demonstrated broad-spectrum antibacterial activity similar to butirosin A but showed enhanced activity against a butirosin-resistant strain that produces the acetylating enzyme AAC(6')-I. nih.gov

Another significant group of analogs are the 3',4'-dideoxy-6'-N-methylbutirosins (DMBs), which were produced by supplementing the fermentation broth with 6'-N-methylgentamine C1a. nih.gov These compounds exhibited potent activity against various bacterial strains, including some that are resistant to butirosins, dibekacin (B1670413), and gentamicin (B1671437). nih.gov Notably, they showed strong activity against organisms containing the acetylating enzymes AAC(6')-I and AAC(6')-IV, as well as the phosphorylating enzyme APH(3')-II. nih.gov

| Compound | Organism | Resistance Mechanism | MIC (µg/mL) |

|---|---|---|---|

| Butirosin A | E. coli JR66/W677 | AAC(6')-I | 50 |

| 6'-N-methylbutirosin A | E. coli JR66/W677 | AAC(6')-I | 12.5 |

| Butirosin A | Klebsiella pneumoniae GN422 | APH(3')-II | 100 |

| 3',4'-dideoxy-6'-N-methylbutirosin B | Klebsiella pneumoniae GN422 | APH(3')-II | 6.25 |

| Butirosin A | Pseudomonas aeruginosa GN325 | - | 12.5 |

| 3',4'-dideoxy-6'-N-methylbutirosin B | Pseudomonas aeruginosa GN325 | - | 6.25 |

Regiospecific Modification Strategies

The targeted chemical modification of this compound presents a significant challenge due to the presence of multiple similar functional groups (amino and hydroxyl groups). To achieve regiospecific modifications, a combination of chemical and enzymatic strategies has been employed.

Chemical approaches often rely on the use of protecting groups to temporarily block certain reactive sites while allowing modifications at other desired positions. This involves a multi-step process of protection, chemical modification, and deprotection. For instance, the synthesis of 5"-Amino-3',4',5"-trideoxybutirosin A involved the use of benzyloxycarbonyl and cyclohexylidene protecting groups to selectively modify the butirosin core.

More recently, chemoenzymatic strategies have emerged as a powerful tool for the regiospecific modification of butirosin. These methods leverage the high specificity of enzymes involved in the butirosin biosynthetic pathway. For example, the enzymes BtrH and BtrG, which are responsible for the attachment of the AHBA side chain, have been shown to have a degree of substrate flexibility. This has been exploited to attach the AHBA side chain to other aminoglycoside scaffolds, demonstrating the potential for creating novel hybrid antibiotics. This enzymatic approach offers a more direct and efficient way to achieve regiospecific acylation at the N-1 position, avoiding the complexities of traditional protecting group chemistry.

Selective Acylation at N-1 Position with AHBA Pharmacophore

A defining characteristic of Butirosin B is the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N-1 amino group of the central 2-deoxystreptamine (2DOS) ring. researchgate.netebi.ac.uk This specific acylation is a crucial pharmacophore that distinguishes butirosin from other aminoglycosides like ribostamycin (B1201364).

The AHBA moiety serves as a natural defensive structural element. researchgate.net Its presence provides steric hindrance that protects the molecule from inactivation by several common aminoglycoside-modifying enzymes (AMEs). researchgate.netnih.gov The strategic importance of this N-1 modification is highlighted by its successful incorporation into the semisynthetic aminoglycoside amikacin (B45834), which was developed based on the observation that the N-1 derivatization of butirosin allowed it to evade certain resistance mechanisms. mdpi.com This has made the AHBA side chain a significant area of interest for creating novel antibiotics. nih.gov

Enzymatic Derivatization using BtrH and BtrG

The biosynthesis of the AHBA side chain in Bacillus circulans involves a sophisticated enzymatic pathway, offering a template for chemoenzymatic synthesis of novel derivatives. researchgate.net Two key enzymes, BtrH and BtrG, are responsible for the regiospecific attachment of the AHBA moiety. researchgate.net

The process begins with the acyltransferase BtrH, which transfers the AHBA side chain to the parent aminoglycoside, ribostamycin. nih.gov Notably, the AHBA is not transferred alone but as a γ-L-glutamyl-AHBA dipeptide from an acyl carrier protein (ACP). researchgate.netnih.gov The γ-glutamyl group acts as a protective cap during the transfer. nih.gov Following this transfer, the enzyme BtrG, a γ-glutamyl cyclotransferase, catalyzes the final step. nih.gov BtrG cleaves the protective γ-glutamyl group, releasing 5-oxo-L-proline and yielding the mature butirosin molecule. nih.gov Researchers have exploited the substrate tolerance of BtrH and BtrG to successfully introduce the AHBA side chain onto other non-native aminoglycosides, demonstrating the potential of this enzymatic system for generating novel antibiotic candidates. researchgate.net

| Enzyme | Enzyme Class | Function in Butirosin Biosynthesis |

|---|---|---|

| BtrH | Acyltransferase | Transfers γ-L-glutamyl-AHBA from an acyl carrier protein to the N-1 position of ribostamycin. nih.gov |

| BtrG | γ-glutamyl cyclotransferase | Removes the protective γ-glutamyl group to form the final AHBA side chain. nih.gov |

Structure-Based Resistance Evasion

A primary driver in the development of new antibiotics is the need to overcome existing bacterial resistance mechanisms. The structure of butirosin provides a natural template for evading common forms of aminoglycoside inactivation.

Derivatization to Evade AME Inactivation

The most prevalent mechanism of clinical resistance to aminoglycosides is their enzymatic modification by AMEs. mdpi.comnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the antibiotic's structure, preventing it from binding to its ribosomal target. mdpi.com

The N-1 AHBA side chain of butirosin is a critical structural feature that provides protection against several of these enzymes. researchgate.net The bulk and placement of this group sterically hinder the binding of certain AMEs, rendering them unable to modify and inactivate the antibiotic. Research has shown that butirosin is a poor substrate for and can avoid inactivation by specific AMEs, a property that has been crucial for its activity against some resistant strains. mdpi.com This inherent resistance evasion was a key factor in the development of amikacin, which incorporates the same N-1 AHBA group and has proven effective against pathogens expressing a range of AMEs. mdpi.com

| AME Class | Specific Enzyme(s) Evaded by Butirosin's Structure |

|---|---|

| O-phosphotransferases (APHs) | APH(3') mdpi.com |

| O-nucleotidyltransferases (ANTs) | ANT(2'') mdpi.com |

Tailoring Modifications for Ribosomal Selectivity

The ultimate target of aminoglycoside antibiotics is the bacterial ribosome, specifically the A-site on the 16S rRNA within the 30S subunit. nih.gov The antibiotic's ability to bind with high affinity to the bacterial ribosome while avoiding eukaryotic ribosomes is the basis for its selective toxicity. nih.govnih.gov

Structural modifications play a vital role in enhancing this selectivity and overcoming target-based resistance, such as methylation of the ribosomal RNA. nih.gov While specific studies on tailoring butirosin exclusively for ribosomal selectivity are not extensively detailed, the principles of aminoglycoside-ribosome interaction apply. The various hydroxyl and amino groups on the aminoglycoside core form critical hydrogen bonds with the rRNA. nih.gov Modifications, such as the AHBA side chain, can influence the molecule's conformation and its interactions with the ribosomal binding pocket. nih.gov These tailored modifications can help the antibiotic maintain its binding affinity even when the ribosome is altered by resistance-conferring enzymes, such as rRNA methyltransferases, thereby evading resistance at the target site. nih.gov

Physicochemical Parameters and Activity Correlations (e.g., pKa values and ribosomal binding)

The antibiotic activity of this compound is fundamentally linked to its physicochemical properties, particularly the ionization state of its multiple amino groups. The electrostatic interaction between the positively charged antibiotic and the negatively charged phosphate backbone of ribosomal RNA is a primary driving force for binding.

The pKa value of each amino group determines its protonation state at physiological pH. For aminoglycosides, these pKa values typically range between 6.4 and 9.8. nih.govacs.org This ensures that at a physiological pH of ~7.4, the molecule carries a significant net positive charge. The magnitude of this positive charge is directly correlated with the binding affinity to the ribosomal A-site. nih.gov Understanding the specific pKa values is therefore crucial for elucidating structure-activity relationships. While the exact pKa values for every amino group in this compound are not detailed in the available literature, data from closely related aminoglycosides provide a clear framework for this correlation. The protonation of these key amino groups is coupled to the specific binding event at the 16S rRNA, highlighting the importance of these physicochemical parameters in the molecule's mechanism of action. nih.gov

| Physicochemical Parameter | Typical Range for Aminoglycosides | Significance for Ribosomal Binding and Activity |

|---|---|---|

| pKa of Amino Groups | 6.4 - 9.8 nih.govacs.org | Determines the protonation state at physiological pH, ensuring a net positive charge on the molecule. |

| Molecular Charge | Net Positive | Facilitates strong electrostatic attraction to the negatively charged phosphate backbone of the ribosomal RNA target site. nih.gov |

Advanced Synthetic Strategies and Metabolic Engineering for Production and Novelty

Optimization of Fermentation Processes for Butirosin (B1197908) B Sulfate (B86663) Production

The biosynthesis of butirosin is intricately linked to the primary metabolism of the producing organism, making the optimization of fermentation conditions a critical step for maximizing yield. Key parameters include the composition of the culture medium and the control of environmental factors.

The choice of carbon and nitrogen sources directly influences both microbial growth and the production of secondary metabolites like butirosin. Research indicates that a combination of different sources can maximize both biomass accumulation and antibiotic yield.

For carbon sources, a dual approach using glucose and glycerol (B35011) has been shown to be effective. Glucose at a concentration of 20 g/L supports robust initial growth, while glycerol at 10 g/L contributes to a higher final antibiotic yield.

Nitrogen availability is crucial for the synthesis of the amino acid-derived components of butirosin, particularly the (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain, which originates from L-glutamate. nih.gov A combination of complex and simple nitrogen sources, such as soybean meal (15 g/L) and ammonium (B1175870) sulfate (5 g/L), has been found to enhance the availability of precursors for the AHBA moiety. Fermentation processes utilizing varied nitrogen sources can lead to improved production outcomes. nih.govimrpress.com

Table 1: Optimal Nutritional Parameters for Butirosin Production

| Parameter | Nutrient | Optimal Concentration | Effect |

| Carbon Source | Glucose | 20 g/L | Maximizes biomass. |

| Glycerol | 10 g/L | Maximizes antibiotic yield. | |

| Nitrogen Source | Soybean Meal | 15 g/L | Enhances AHBA precursor availability. |

| Ammonium Sulfate | 5 g/L | Enhances AHBA precursor availability. |

Beyond primary nutrients, specific environmental factors, including the presence of trace elements, play a significant regulatory role in butirosin biosynthesis. The expression of the butirosin biosynthetic (btr) gene cluster is sensitive to the concentration of certain metal ions.

Studies have demonstrated that supplementing the fermentation medium with ferrous iron (Fe²⁺) at a concentration of 0.1 mM and manganese (Mn²⁺) at 0.05 mM can upregulate the expression of btr genes, leading to increased butirosin production. These ions likely act as cofactors for enzymes involved in the biosynthetic pathway. Other environmental conditions such as pH, temperature, and aeration are also critical; for instance, maintaining dissolved oxygen above 30% saturation is necessary to support oxidative enzymes like BtrO, which is involved in the formation of the AHBA side chain.

Strain Improvement via Genetic Manipulation

Metabolic engineering and genetic manipulation of the producing strains offer a targeted approach to enhance butirosin B sulfate production. nih.gov These strategies focus on overcoming bottlenecks in the biosynthetic pathway, increasing the flux of precursors, and streamlining enzymatic reactions. researchgate.net

The availability of the aminocyclitol core, 2-deoxystreptamine (B1221613) (DOS), is a critical precursor for all butirosin-type aminoglycosides. researchgate.net The biosynthesis of DOS begins with the conversion of glucose-6-phosphate into 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by the DOI synthase, BtrC. frontiersin.orgnih.gov To increase the supply of this essential building block, researchers have engineered heterologous hosts such as Bacillus subtilis.

In one notable study, the metabolic pathway of B. subtilis was re-engineered to channel the flow of glucose-6-phosphate towards DOI production. nih.gov This was achieved by disrupting the genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase), which divert the substrate into competing metabolic pathways. frontiersin.orgnih.gov Subsequently, DOI synthase genes were introduced. The expression of the native btrC gene from B. circulans in the engineered B. subtilis host yielded approximately 2.3 g/L of DOI. nih.gov A more significant enhancement was achieved by expressing an artificially synthesized and codon-optimized tobC gene, a DOI synthase from the tobramycin (B1681333) producer Streptomyces tenebrarius. frontiersin.org In the B. subtilis strain where both pgi and pgcA were disrupted, this strategy dramatically increased the DOI titer to 37.2 g/L. nih.govnih.gov Further optimization through fed-batch fermentation using both glycerol and glucose as carbon sources pushed the final DOI titer to 38.0 g/L. frontiersin.orgnih.gov

Table 2: Impact of Genetic Engineering on Precursor and Butirosin Production

| Genetic Strategy | Target | Host Organism | Result |

| Operon Overexpression | BtrJ-BtrK operon | E. coli | 3.5-fold increase in γ-glutamyl-GABA-S-BtrI synthesis. |

| Fusion Protein Engineering | BtrH-BtrG fusion | Bacillus circulans | 20% reduction in fermentation time. |

| Precursor Pathway Engineering | Disruption of pgi & pgcA, expression of codon-optimized tobC | Bacillus subtilis | DOI production increased to 38.0 g/L in fed-batch fermentation. frontiersin.orgnih.gov |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical modification for producing aminoglycosides (AGs) like this compound. nih.gov This approach circumvents the challenges posed by the structural complexity of these molecules, which often makes regiospecific chemical modifications impractical. nih.govmdpi.com By combining chemical synthesis with the high specificity of enzymatic reactions, researchers can achieve targeted modifications efficiently.

Combination of Chemical and Enzymatic Steps for AHBA Moiety Installation

A key structural feature of butirosin is the (S)-4-amino-2-hydroxybutyric acid (AHBA) substituent at the C1-amine position. nih.govmdpi.com This moiety is crucial as it provides a natural defense against several common aminoglycoside-modifying enzymes (AMEs), which are a major cause of bacterial resistance. nih.govresearchgate.net The biosynthesis of butirosin involves a sophisticated enzymatic system for the installation of this AHBA side chain.

The process is primarily mediated by two key enzymes produced by Bacillus circulans: the acyltransferase BtrH and its partner protein BtrG. researchgate.netfrontiersin.org Research has elucidated that the AHBA side chain is transferred from an acyl carrier protein (ACP), BtrI, to the parent aminoglycoside, ribostamycin (B1201364). researchgate.net This transfer, catalyzed by BtrH, involves the AHBA moiety in the form of a γ-glutamylated dipeptide. researchgate.net Following the transfer, the protective γ-glutamyl group is precisely cleaved by the enzyme BtrG, which functions as an uncommon γ-glutamyl cyclotransferase, to yield the final AHBA-modified aminoglycoside. researchgate.net This enzymatic pathway has been successfully applied in vitro for the production of novel AHBA-containing aminoglycosides, highlighting the potential of this chemoenzymatic strategy. researchgate.net

Exploiting Substrate Promiscuity of Biosynthetic Enzymes

The relaxed substrate specificity, or promiscuity, of certain biosynthetic enzymes is a cornerstone of modern chemoenzymatic synthesis for generating novel antibiotics. frontiersin.org Enzymes involved in butirosin and other aminoglycoside biosynthetic pathways have been shown to accept and process non-native substrates, allowing for the creation of a diverse range of analogs. nih.govmdpi.com

The enzyme pair BtrH and BtrG, responsible for installing the AHBA side chain in butirosin, demonstrates significant substrate tolerance. nih.govmdpi.com This promiscuity has been successfully exploited to regiospecifically attach the protective AHBA side chain onto a variety of other natural and semi-synthetic aminoglycoside scaffolds. mdpi.combiorxiv.org This strategy allows for the enzymatic synthesis of novel aminoglycosides designed to overcome existing resistance mechanisms. mdpi.com

Other enzymes have also been utilized for their substrate promiscuity. For instance, GenN, a methyltransferase from the gentamicin (B1671437) biosynthetic pathway, can catalyze 3"-N-methylation on other aminoglycosides like kanamycin (B1662678) B and tobramycin. frontiersin.orgbiorxiv.org Similarly, the aminoglycoside-modifying enzyme AAC(6')-APH(2") is known to facilitate diverse acylations at the C6′-amine position on various aminoglycoside scaffolds. frontiersin.org

| Enzyme(s) | Natural Function | Promiscuous Activity (Example Substrates) | Reference |

|---|---|---|---|

| BtrH / BtrG | Addition of AHBA moiety to ribostamycin (butirosin precursor) | Regiospecific addition of AHBA side chain to various non-native aminoglycosides | nih.gov, mdpi.com |

| GenN | 3"-N-methylation in gentamicin biosynthesis | Catalyzes 3"-N-methylation on kanamycin B and tobramycin | biorxiv.org, frontiersin.org |

| AAC(6')-APH(2") | Resistance enzyme (acetylation/phosphorylation) | Catalyzes diverse acylations at the C6'-amine position of amikacin (B45834) and other AGs | frontiersin.org |

Directed Biosynthesis of Unnatural this compound Analogs

Directed biosynthesis, also known as mutational biosynthesis, is a technique that leverages the substrate flexibility of antibiotic biosynthetic pathways to create novel analogs. This method involves using a mutant strain of the producing organism that is blocked in the synthesis of a specific precursor. By feeding this mutant a structurally modified, synthetic version of that precursor, the organism's enzymatic machinery can incorporate it into the final antibiotic structure, generating an unnatural analog. nih.govnih.gov

This strategy has been effectively applied to the butirosin-producing organism Bacillus circulans. Researchers utilized a neamine-negative mutant, which is incapable of producing a key intermediate for butirosin synthesis. nih.govnih.gov When this mutant was cultivated in a medium supplemented with various synthetic aminoglycoside precursors, it produced novel butirosin analogs. nih.govnih.gov

These new analogs demonstrated altered antibacterial activity profiles. For example, 3', 4'-dideoxy-6'-N-methylbutirosins showed enhanced activity against certain butirosin-resistant organisms, including those expressing acetylating enzymes like AAC(6')-I and phosphorylating enzymes like APH(3')-II. nih.gov This highlights the power of directed biosynthesis to generate compounds that can bypass specific bacterial resistance mechanisms.

| Mutant Strain | Supplemented Precursor | Generated Unnatural Analog(s) | Reference |

|---|---|---|---|

| Bacillus circulans (neamine-negative) | 6'-N-methylgentamine C1a | 3', 4'-dideoxy-6'-N-methylbutirosins A and B | nih.gov |

| Bacillus circulans (neamine-negative) | 6'-N-methylneamine | 6'-N-methylbutirosins A and B | nih.gov |

| Bacillus circulans (neamine-negative) | Gentamine C2 | 3', 4'-dideoxy-6'-C-methylbutirosins A and B | nih.gov |

Downstream Processing and Purification Methodologies

The recovery and purification of this compound from fermentation broths involve a multi-step downstream process designed to separate the antibiotic from microbial biomass and other impurities.

Biomass Separation Techniques

The initial step in downstream processing is the separation of the microbial cells (biomass) from the liquid culture medium that contains the desired product. Common techniques for this include centrifugation or sedimentation, which are widely used in fermentation technology. dpvipracollege.ac.in After centrifugation, the supernatant containing the soluble product is collected for further purification. mdpi.comnih.gov

However, the production of butirosin by Bacillus circulans presents a specific challenge, as the cultures are often mucoid in nature. asm.org This characteristic can complicate standard separation methods. To overcome this, a common approach for butirosin isolation involves direct batch adsorption of the antibiotic from the unclarified fermentation filtrate onto a cation-exchange resin, such as IRC-50. asm.org This method effectively captures the positively charged butirosin molecules directly from the complex broth, serving as both a separation and concentration step.

Chromatographic Purification (e.g., Ion-Exchange Chromatography)

Chromatography is the central technology for the purification of butirosin and for resolving the butirosin complex into its individual A and B components. asm.orgnih.gov Ion-exchange chromatography (IEX) is particularly effective because it separates molecules based on their net surface charge, a principle well-suited for the highly-charged aminoglycoside structure. thermofisher.com

The purification process for butirosin employs a sequence of chromatographic steps:

Initial Capture : As mentioned, the process often begins with the use of a cation-exchange resin (e.g., IRC-50 in the NH4+ form) to adsorb the butirosin complex from the fermentation filtrate at a pH of 6 to 7. asm.org

Elution and Concentration : After washing the resin to remove impurities, the antibiotic complex is eluted using a solution with a higher ionic strength, such as 1 M ammonium hydroxide. The eluate is then concentrated. asm.org

Resolution of Components : The concentrated butirosin complex is resolved into its isomeric A and B components using anion-exchange chromatography, for example, with a Dowex 1x1 or 1x2 resin. asm.orgnih.gov This step separates the two isomers based on subtle differences in their charge characteristics.

Crystallization Techniques

Crystallization is a critical downstream process for the purification and isolation of this compound, ensuring a high-purity product suitable for further applications. This process involves the transition of the solute from a liquid solution to a solid crystalline phase. The formation of crystals is influenced by several factors, including solvent systems, temperature, and the presence of impurities.

A common method for the crystallization of this compound involves the use of a mixed solvent system. Specifically, an ethanol-water mixture (70:30) has been shown to effectively yield butirosin sulfate crystals with a purity of 98%. This technique relies on the differential solubility of butirosin sulfate in ethanol (B145695) and water. While soluble in water, its solubility decreases significantly with the addition of ethanol, which acts as an anti-solvent, inducing crystallization.

The general process of crystallization can be broken down into two main stages: nucleation and crystal growth. matec-conferences.org Nucleation is the initial step where small, stable crystalline entities, or nuclei, form within a supersaturated solution. mdpi.com Following nucleation, these entities grow into larger crystals. matec-conferences.org The rate of both nucleation and crystal growth is heavily dependent on the level of supersaturation, temperature, and the presence of any seeding materials or impurities. matec-conferences.orgmdpi.com

Several techniques can be employed to achieve the supersaturated state necessary for crystallization. These include slow evaporation of the solvent, which gradually increases the solute concentration. unifr.ch Another method is vapor diffusion, where a volatile anti-solvent is slowly introduced into the solution, reducing the solubility of the compound and promoting crystal formation. unifr.ch For compounds that are difficult to crystallize, co-crystallization with an agent like triphenylphosphine (B44618) oxide can be beneficial. unifr.ch

In the context of aminoglycosides, crystallization is not only a purification step but also a crucial technique for structural elucidation studies. For instance, the crystal structure of butirosin A in a complex with the enzyme APH(3′)-IIIa was determined after crystallization using the hanging-drop technique. nih.gov In this method, a solution containing the protein, butirosin A, and other reagents was suspended over a reservoir solution, allowing for slow vapor diffusion and the formation of well-defined crystals. nih.gov

The table below summarizes key parameters and findings related to the crystallization of butirosin and related compounds.

| Compound/Complex | Crystallization Method | Key Parameters | Outcome |

| Butirosin Sulfate | Solvent-Anti-solvent Crystallization | Ethanol-water (70:30) mixture. | 98% pure butirosin sulfate crystals. |

| Butirosin A-bound APH(3′)-IIIa | Hanging-drop vapor diffusion | 40% (vol/vol) polyethylene (B3416737) glycol 600, 0.1 M sodium acetate (B1210297) (pH 4.5), 0.2 M magnesium chloride, 22°C. nih.gov | Needle-shaped crystals approximately 0.25 mm long, enabling structural analysis. nih.gov |

| BtrC (2-deoxy-scyllo-inosose synthase) | Hanging-drop vapor diffusion | 40%(w/v) PEG 4000, 200 mM Li₂SO₄, 100 mM Tris–HCl pH 8.6, at 277 K. nih.gov | Monoclinic crystals with dimensions of 0.1 × 0.1 × 0.3 mm, suitable for X-ray diffraction analysis. nih.gov |

Factors that can influence the success and quality of crystallization include the pH of the solution and the presence of certain ions. researchgate.netrsc.org For instance, the pH can affect the charge of the molecule, which in turn can influence its packing in the crystal lattice. researchgate.net The presence of specific ions can also play a role in stabilizing the crystal structure. nih.gov Careful control of these parameters is essential for obtaining high-quality crystals of this compound.

Applications in Academic Research and Pre Clinical Drug Discovery

Research Tool for Antibiotic Resistance Studies

The emergence of antibiotic resistance is a critical global health threat. Butirosin (B1197908) B sulfate's distinctive chemical structure, particularly its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, allows it to evade some of the common enzymatic resistance mechanisms that inactivate other aminoglycosides. This property makes it an important research tool for understanding and combating antibiotic resistance.

Butirosin B sulfate (B86663) is instrumental in elucidating the mechanisms of resistance in various pathogenic bacteria. A primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). These enzymes alter the structure of the antibiotic, preventing it from binding to its ribosomal target. nih.govfrontiersin.org

The AHBA side chain of butirosin provides steric hindrance that protects it from the activity of several AMEs. frontiersin.org For instance, butirosin is poorly modified by APH(3'), an enzyme that commonly inactivates other aminoglycosides like kanamycin (B1662678). nih.govmdpi.com This resistance to enzymatic inactivation has been demonstrated in studies involving various pathogens. Butirosin has shown activity against gentamicin-resistant clinical isolates of Pseudomonas aeruginosa, a notorious opportunistic pathogen. nih.govnih.gov

By comparing the activity of butirosin with that of other aminoglycosides susceptible to specific AMEs, researchers can identify the types of resistance mechanisms present in clinical isolates. This comparative analysis helps in understanding the prevalence and substrate specificity of different AMEs in various bacterial populations.

Table 1: Butirosin B Sulfate in Elucidating Resistance Mechanisms